Cytotoxic Potency vs. Auraptene in Jurkat Assay
In a direct head-to-head comparison using an MTT assay against the Jurkat T cell clone E6.1, Cuspidiol exhibited an IC50 of 7.3 μg/mL, which was more than two-fold more potent than the comparator, auraptene, which had an IC50 of 16.5 μg/mL [1]. This indicates that Cuspidiol possesses a significant advantage in reducing cell viability in this specific model system.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 7.3 μg/mL |
| Comparator Or Baseline | Auraptene: 16.5 μg/mL |
| Quantified Difference | 2.26-fold lower IC50 (higher potency) |
| Conditions | MTT assay against Jurkat T cell clone E6.1 |
Why This Matters
This data provides a clear, quantifiable basis for selecting Cuspidiol over auraptene in assays where higher cytotoxic potency is a key requirement, directly influencing compound procurement decisions for cell viability studies.
- [1] Cytotoxic Constituents from the Leaves of Zanthoxylum schinifolium, Bulletin of the Korean Chemical Society, 2010, Vol. 31, No. 4, 1081. View Source
